1H-Indole-2-carbonitrile, 1-(5-hexenyl)-4,5,6,7-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carbonitrile, 1-(5-hexenyl)-4,5,6,7-tetrahydro- is a complex organic compound with a unique structure that includes an indole core and a hexenyl side chain
Preparation Methods
The synthesis of 1H-Indole-2-carbonitrile, 1-(5-hexenyl)-4,5,6,7-tetrahydro- typically involves several steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The hexenyl side chain can be introduced through a series of reactions, including alkylation and nitrile formation. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency .
Chemical Reactions Analysis
1H-Indole-2-carbonitrile, 1-(5-hexenyl)-4,5,6,7-tetrahydro- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.
Scientific Research Applications
1H-Indole-2-carbonitrile, 1-(5-hexenyl)-4,5,6,7-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carbonitrile, 1-(5-hexenyl)-4,5,6,7-tetrahydro- involves its interaction with molecular targets such as enzymes and receptors. The indole core can bind to specific sites on proteins, modulating their activity. The hexenyl side chain may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 1H-Indole-2-carbonitrile, 1-(5-hexenyl)-4,5,6,7-tetrahydro- include other indole derivatives with varying side chains. For example:
1H-Indole-2-carbonitrile, 1-(5-hexenyl)-2,3,4,5,6,7-hexahydro-: This compound has a fully saturated hexenyl side chain, which may affect its chemical reactivity and biological activity.
1H-Indole-2-carbonitrile, 1-(5-hexenyl)-4,5,6,7-tetrahydro-: The tetrahydro version has a partially saturated side chain, which can influence its properties compared to the fully saturated or unsaturated analogs.
Properties
CAS No. |
62372-34-3 |
---|---|
Molecular Formula |
C15H20N2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
1-hex-5-enyl-4,5,6,7-tetrahydroindole-2-carbonitrile |
InChI |
InChI=1S/C15H20N2/c1-2-3-4-7-10-17-14(12-16)11-13-8-5-6-9-15(13)17/h2,11H,1,3-10H2 |
InChI Key |
AUGPNTMELUUBTQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCN1C2=C(CCCC2)C=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.